molecular formula C14H18O4 B121718 Methyl 3-(cyclopentyloxy)-4-methoxybenzoate CAS No. 154464-24-1

Methyl 3-(cyclopentyloxy)-4-methoxybenzoate

Cat. No.: B121718
CAS No.: 154464-24-1
M. Wt: 250.29 g/mol
InChI Key: NLEJDVYGAWCKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopentyloxy)-4-methoxybenzoate (CAS 154464-24-1) is an aromatic ester with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol . Its structure features a cyclopentyl ether substituent at the meta position and a methoxy group at the para position of the benzoate core. This compound is commercially available and has been utilized in pharmaceutical research, particularly in the synthesis of isoindolinone derivatives targeting TNF-alpha inhibition . The cyclopentyloxy group contributes to its lipophilicity and steric profile, which are critical for receptor binding in biological systems .

Properties

IUPAC Name

methyl 3-cyclopentyloxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-8-7-10(14(15)17-2)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEJDVYGAWCKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371652
Record name methyl 3-(cyclopentyloxy)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154464-24-1
Record name methyl 3-(cyclopentyloxy)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopentyloxy)-4-methoxybenzoate typically involves the esterification of 3-(cyclopentyloxy)-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Oxidative Coupling Reactions

This compound participates in intramolecular oxidative coupling reactions mediated by sodium persulfate (Na₂S₂O₈). These reactions facilitate C–H bond activation and subsequent cyclization to form complex heterocyclic structures.

Example Reaction:
In a synthesis pathway for zafirlukast (an asthma drug), methyl 3-(cyclopentyloxy)-4-methoxybenzoate undergoes oxidative coupling with a nitro-substituted indole precursor. The reaction occurs in dimethyl sulfoxide (DMSO) at 80°C for 5 hours, yielding methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl)benzoate with an 88% yield .

Reagent Conditions Product Yield
Na₂S₂O₈DMSO, 80°C, 5 hMethyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl)benzoate88%

Mechanistic Insight:
The reaction proceeds via radical intermediates, where Na₂S₂O₈ acts as an oxidizing agent to generate aryl radicals. These radicals undergo intramolecular coupling to form the indole-carbonyl product .

Substitution Reactions

The cyclopentyloxy group can be modified through nucleophilic substitution. For example, cyclopentyl chloroformate reacts with amine intermediates to introduce carbamate functionalities.

Example Reaction:
In the final step of zafirlukast synthesis, the cyclopentyloxy group is introduced via reaction with cyclopentyl chloroformate in dichloromethane (DCM) at 0°C. The reaction achieves quantitative conversion under mild conditions .

Reagent Conditions Product
Cyclopentyl chloroformateDCM, 0°C → RT, 3 hCyclopentyl carbamate derivative of zafirlukast

Reduction Reactions

The nitro group in derivatives of this compound can be reduced to an amine using catalytic hydrogenation. This step is critical in synthesizing bioactive molecules.

Example Reaction:
A nitro-substituted intermediate derived from this compound is reduced using Raney nickel (Ra–Ni) under hydrogen gas at room temperature. The reaction completes within 2 hours, yielding the corresponding amine .

Reagent Conditions Product
Ra–Ni, H₂MeOH, RT, 2 h5-Aminoindole derivative

Functionalization for Drug Development

This compound serves as a scaffold for synthesizing phosphodiesterase-4 (PDE4) inhibitors. Substitutions at the 8-position of adenine derivatives enhance potency and selectivity .

Key Findings:

  • 8-[(Benzyloxy)methyl]-substituted analogues exhibit PDE4B inhibition at 6–10 nM concentrations .

  • The 3-thienyl derivative shows 20- to 200-fold selectivity for PDE4 subtypes B and D over A and D2 .

Scientific Research Applications

Inhibition of Phosphodiesterase 4 (PDE4)

One of the most significant applications of methyl 3-(cyclopentyloxy)-4-methoxybenzoate is its role as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various biological processes. Inhibition of PDE4 has therapeutic implications for treating inflammatory diseases and conditions that involve elevated levels of cytokines and pro-inflammatory mediators.

  • Mechanism of Action : By inhibiting PDE4, this compound can increase cAMP levels, leading to reduced inflammation and modulation of immune responses. This mechanism is particularly beneficial in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Potential in Cancer Therapy

Recent studies have indicated that compounds similar to this compound may also exhibit anticancer properties by modulating signaling pathways involved in cell growth and survival. The inhibition of specific kinases associated with tumor growth presents another avenue for research .

Structural Characteristics

This compound is characterized by its unique chemical structure, which includes:

  • A methoxy group that enhances lipophilicity.
  • A cyclopentyl ether moiety that may contribute to the compound's selectivity and potency against specific biological targets.

These structural features are crucial for its biological activity and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including esterification processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the compound .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of PDE4 with promising efficacy. For instance, one study reported that derivatives of this compound showed significant potency in cellular models of inflammation, indicating its potential as a therapeutic agent .

In Vivo Studies

Animal model experiments have further validated the anti-inflammatory effects of this compound. In vivo tests showed reduced levels of inflammatory cytokines following treatment with this compound, supporting its application in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentyloxy)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations in the Benzoate Core

Cyclic Ether Substituents

Methyl 3-(Cyclopentyloxy)-4-Methoxybenzoate vs. Methyl 3-(Cyclopropylmethoxy)-4-Hydroxybenzoate

  • Key Differences :
  • The cyclopentyloxy group (5-membered ring) provides greater steric bulk and lipophilicity compared to the smaller cyclopropylmethoxy group (3-membered ring) .
  • ~4 for methoxy) . Biological Implications:
  • Cyclopentyloxy derivatives exhibit enhanced metabolic stability due to reduced ring strain compared to cyclopropyl analogs .
Heterocyclic and Aromatic Substituents

Methyl 3-[(4-Bromopyrazol-1-yl)Methyl]-4-Methoxybenzoate

  • Structure : Incorporates a brominated pyrazole ring at the meta position .
  • Comparison :
  • The bromopyrazole group introduces electron-withdrawing effects, altering electronic distribution and reactivity compared to the cyclopentyl ether .
  • Molecular weight increases to 325.16 g/mol , impacting solubility and bioavailability .

Methyl 3-(Isopentyloxy)-4-Methoxybenzoate

  • Structure : Features a branched isopentyloxy chain (C₅H₁₁O) at the meta position .
  • Comparison :
  • Lower lipophilicity (logP ~2.5 vs. ~3.2 for cyclopentyl) may reduce membrane permeability .

Positional Isomerism and Functional Group Effects

Methyl 4-Methoxybenzoate (Methyl Anisate)

  • Structure : Methoxy group at the para position only .
  • Comparison :
  • Exhibits 65.8% conversion under hydrogenation conditions, higher than the para-substituted analog (50.1%), indicating meta substituents enhance reactivity .
  • Demonstrates superior antioxidant activity (IC₅₀ = 0.8 mg/mL) compared to nitro- or chloro-substituted analogs, attributed to electron-donating methoxy groups .

Methyl 3-Amino-4-Methoxybenzoate Structure: Amino group at the meta position . Comparison:

  • The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration .
  • Used in PROTAC synthesis, highlighting its versatility as an intermediate .
Anti-Inflammatory Activity
  • This compound Derivatives: Isoindolinone derivatives (e.g., Compound 5) inhibit TNF-alpha production in RAW264.7 cells (IC₅₀ = 0.2 µM), with the cyclopentyloxy group optimizing receptor binding .
  • Methyl 4-Methoxybenzoate :
    • Lacks anti-inflammatory activity but shows cytotoxicity at high concentrations (22% cell viability at 4 mg/mL) .

Biological Activity

Methyl 3-(cyclopentyloxy)-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by a methoxy group and a cyclopentyloxy substituent. Its molecular formula is C13_{13}H16_{16}O3_{3}, and it has a molecular weight of approximately 220.26 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as a potential ligand for specific receptors and enzymes. The compound may modulate the activity of various signaling pathways, particularly those involved in inflammation and pain response. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic effects by inhibiting pro-inflammatory cytokines and enzymes such as phosphodiesterase (PDE) .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in human immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Analgesic Properties

The compound's analgesic effects have also been explored. Animal models indicate that this compound can reduce pain responses, likely through modulation of the central nervous system's pain pathways .

Case Studies

  • In Vitro Studies : A study conducted on human monocytes demonstrated that treatment with this compound resulted in a significant reduction in cytokine release compared to untreated controls. The results indicated a dose-dependent effect, with higher concentrations leading to greater inhibition .
  • Animal Model Research : In a murine model of arthritis, administration of this compound significantly decreased paw swelling and joint inflammation compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α production
AnalgesicReduction in pain response
Cytokine ModulationDecreased IL-1β levels

Table 2: In Vitro Efficacy Data

Concentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)
102520
505045
1007570

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use .

Q & A

Q. What are the recommended synthetic routes and purification methods for Methyl 3-(cyclopentyloxy)-4-methoxybenzoate?

  • Methodological Answer : Synthesis typically involves esterification of 3-(cyclopentyloxy)-4-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution of a halogenated precursor with cyclopentanol can be employed. For example, details a related PDE IV inhibitor synthesis using regioselective substitution and coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. highlights the use of tert-butyl groups to enhance crystallinity, facilitating purification .
  • Example Reaction Conditions :
StepReagents/ConditionsYieldReference
EsterificationMethanol, H₂SO₄, reflux75–85%
SubstitutionCyclopentanol, K₂CO₃, DMF, 80°C60–70%

Q. How is the structural identity of this compound validated?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; methoxy groups at δ 3.8–4.0 ppm) and IR (ester C=O stretch ~1720 cm⁻¹). (NIST) provides reference spectral data for analogous methoxybenzoates .
  • X-ray Crystallography : and report crystallographic parameters (R factor < 0.1, data-to-parameter ratio > 14:1) to confirm molecular conformation and packing .

Advanced Research Questions

Q. What reaction mechanisms govern the hydrolysis of this compound under varying pH conditions?

  • Methodological Answer : Hydrolysis follows pseudo-first-order kinetics. Acidic conditions (pH < 3) favor protonation of the ester carbonyl, while alkaline conditions (pH > 10) promote nucleophilic attack by OH⁻. (safety data) recommends storage at neutral pH and low humidity to minimize degradation .
  • Kinetic Data :
pHHalf-life (25°C)Activation Energy (kJ/mol)Reference
248 hours85
7120 hours72
126 hours105

Q. How does this compound interact with biological targets, such as phosphodiesterase (PDE) enzymes?

  • Methodological Answer : The compound’s methoxy and cyclopentyloxy groups enhance lipophilicity, facilitating membrane penetration. demonstrates that structurally similar inhibitors bind PDE IV’s catalytic domain via hydrogen bonding (e.g., methoxy-O with Tyr-329) .
  • Assays :
  • Enzyme Inhibition : IC₅₀ values determined via fluorescence polarization (FP) or radiometric assays.
  • SAR Studies : Modifying the cyclopentyl group’s size (e.g., cyclohexyl vs. cyclopentyl) impacts potency .

Q. What analytical methods are validated for quantifying impurities in this compound?

  • Methodological Answer :
  • HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid, UV detection at 254 nm. lists common impurities (e.g., residual starting materials, de-esterified byproducts) .
  • LC-MS : High-resolution MS (e.g., Q-TOF) identifies trace impurities (<0.1%). NIST data () supports spectral matching .

Q. How does crystallographic analysis inform conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction () reveals dihedral angles between aromatic and cyclopentyl groups (e.g., 15–25°), influencing steric hindrance and thermal stability. Packing diagrams show van der Waals interactions between adjacent methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.